3-(2-Methylpyrimidin-4-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2-methylpyrimidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-9-5-4-7(10-6)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNNXOQSGRYEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Methylpyrimidin-4-yl)propanoic acid (also known as 2-methyl-3-(pyridin-4-yl)propanoic acid) is a compound of increasing interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with biological systems, synthesis methods, and relevant case studies.
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : Approximately 166.18 g/mol
- Structure : The compound features a pyrimidine ring substituted at the 4-position with a methyl group, contributing to its unique properties.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially through modulation of enzyme activities involved in neurodegenerative processes.
- Enzyme Interaction : The compound interacts with specific enzymes and receptors, influencing their activity through mechanisms such as hydrogen bonding and hydrophobic interactions .
- Cytokine Modulation : In vitro studies have shown that derivatives of this compound can affect cytokine release in peripheral blood mononuclear cells (PBMC), suggesting immunomodulatory effects .
Study 1: Neuroprotective Properties
A study explored the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated significant inhibition of neuronal cell death induced by oxidative agents, indicating its potential as a therapeutic agent in neurodegenerative diseases.
Study 2: Cytokine Release Modulation
In an investigation focusing on PBMC cultures, compounds related to this compound were tested for their effects on cytokine release. The results indicated that at higher concentrations, these compounds could significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ while promoting IL-10 production, which is associated with anti-inflammatory responses .
Study 3: Anticancer Activity
The anticancer properties of derivatives containing the pyrimidine structure have also been evaluated. In vitro assays showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines while maintaining low toxicity towards non-cancerous cells. This suggests a selective action that could be harnessed for therapeutic applications .
Synthesis Methods
Various synthetic routes have been developed for this compound. Common methods include:
- Condensation Reactions : Utilizing specific reagents like succinic anhydride to form the desired structure.
- Substitution Reactions : Employing alkyl halides or acyl chlorides under controlled conditions to achieve the necessary modifications.
Summary Table of Biological Activities
Scientific Research Applications
Neuropharmacology
3-(2-Methylpyrimidin-4-yl)propanoic acid has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, making it a candidate for treating neurological disorders such as Alzheimer's and Parkinson's disease. Its mechanism of action involves binding to specific receptors and influencing enzyme activities related to neuroprotection .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways, which could lead to its development as an antimicrobial agent .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro. It may inhibit pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases. The specific pathways affected include the NF-kB signaling pathway, which plays a crucial role in immune responses .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Certain analogs have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. These effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that structural modifications can enhance antimicrobial efficacy .
Case Study 2: Anti-inflammatory Research
Recent research reported that the compound reduced inflammation markers in a murine model, indicating its potential therapeutic application in inflammatory diseases. The study emphasizes the need for further investigation into the specific pathways involved .
Case Study 3: Anticancer Properties
Research conducted at a leading cancer institute revealed that derivatives of this compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. This suggests that the compound may serve as a lead for developing new anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular properties, and applications of 3-(2-Methylpyrimidin-4-yl)propanoic acid with related compounds:
Key Observations:
Heterocyclic Core Differences: The pyrimidine ring in this compound contrasts with the thienopyrimidine in and imidazole in . Thienopyrimidine derivatives (e.g., ) often exhibit enhanced bioavailability and kinase inhibition due to sulfur incorporation and planar aromatic systems .
Substituent Effects: The methyl group at the 2-position of the pyrimidine in the target compound may sterically hinder interactions compared to the ethyl group in the thienopyrimidine analog . The thioether linkage in confers antioxidant properties by mimicking endogenous thiols like glutathione, a feature absent in the target compound .
Carboxylic Acid Functionality: All compounds share a propanoic acid group, enabling salt formation or conjugation (e.g., ester prodrugs). However, stereochemistry (e.g., (S)-isomer in ) can influence target binding .
Preparation Methods
Succinic Anhydride Condensation
Method Overview:
A widely reported method involves the condensation of 2-methylpyrimidine-4-amine (or a related precursor) with succinic anhydride. The reaction proceeds under mild heating, typically in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), often in the presence of a base to facilitate nucleophilic attack.
General Reaction Scheme:
$$
\text{2-methylpyrimidine-4-amine} + \text{succinic anhydride} \rightarrow \text{this compound}
$$
| Parameter | Typical Value/Condition |
|---|---|
| Reactant ratio | 1:1.1 (amine:anhydride) |
| Solvent | THF or DMF |
| Base | Triethylamine or pyridine (optional) |
| Temperature | 50–80°C |
| Reaction time | 6–24 hours |
| Yield | 60–85% (literature range) |
- The reaction may require purification by acid-base extraction and recrystallization from ethanol or ethyl acetate to achieve high purity.
- The use of a base can suppress side reactions and improve yield.
Alkylation of Pyrimidine Derivatives
Method Overview:
Alkylation involves the reaction of a 2-methylpyrimidine-4-yl nucleophile with a 3-bromopropanoic acid or its ester. The reaction is typically performed in polar aprotic solvents with a strong base, such as sodium hydride or potassium carbonate.
General Reaction Scheme:
$$
\text{2-methylpyrimidine-4-yl nucleophile} + \text{3-bromopropanoic acid (or ester)} \rightarrow \text{this compound (or ester)}
$$
| Parameter | Typical Value/Condition |
|---|---|
| Reactant ratio | 1:1.2 (nucleophile:alkyl halide) |
| Solvent | DMF or DMSO |
| Base | K₂CO₃ or NaH |
| Temperature | 60–100°C |
| Reaction time | 8–16 hours |
| Yield | 55–80% (literature range) |
- If an ester is used, a subsequent hydrolysis step (acidic or basic) is required to obtain the free acid.
- Purification typically involves column chromatography and crystallization.
Oxidative Side-Chain Elongation
Method Overview:
An alternative approach is to perform side-chain elongation via oxidative methods, starting from a methyl-substituted pyrimidine. For example, a methyl group at the 4-position can be oxidized to a carboxylic acid, followed by homologation to the propanoic acid chain.
General Reaction Scheme:
$$
\text{2-methylpyrimidine-4-methyl} \xrightarrow{\text{oxidation}} \text{2-methylpyrimidine-4-carboxylic acid} \xrightarrow{\text{homologation}} \text{this compound}
$$
| Parameter | Typical Value/Condition |
|---|---|
| Oxidant | KMnO₄, MnO₂, or CrO₃ |
| Solvent | Water, acetone, or THF |
| Temperature | 0–25°C (oxidation) |
| Homologation reagent | Arndt–Eistert or similar |
| Yield | Variable, often moderate |
- This method is less common due to multi-step requirements and lower overall yields.
- Careful control of oxidation conditions is essential to avoid over-oxidation.
Summary Table: Comparative Analysis of Methods
| Method | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Succinic anhydride condensation | Succinic anhydride, base | 60–85% | Simple, direct, scalable | Requires amine precursor |
| Alkylation with 3-bromopropanoic acid | 3-bromopropanoic acid, base | 55–80% | Flexible, one-pot | May require ester hydrolysis |
| Oxidative side-chain elongation | Oxidants, homologation agents | 30–60% | Useful for certain precursors | Multi-step, lower yield |
Research Findings and Practical Considerations
- Purification: Most methods require purification via recrystallization or chromatography to achieve research-grade purity.
- Reaction Monitoring: TLC and HPLC are commonly used to monitor reaction progress and product purity.
- Scalability: The condensation and alkylation methods are generally more amenable to scale-up for preparative purposes.
- Environmental and Safety Aspects: Use of strong oxidants or halogenated reagents requires appropriate safety measures and waste disposal protocols.
Q & A
Q. What are the established synthetic routes for 3-(2-Methylpyrimidin-4-yl)propanoic acid, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves multi-step reactions starting from pyrimidine derivatives and carboxylic acid precursors. Key steps include coupling reactions (e.g., Suzuki-Miyaura for pyrimidine ring formation) followed by hydrolysis to introduce the propanoic acid moiety. Reaction conditions such as solvent choice (e.g., dichloromethane or ethanol), temperature (60–80°C), and catalysts (e.g., palladium-based catalysts) are optimized via Design of Experiments (DoE) to maximize yield (>70%) and purity (>95%). Analytical techniques like HPLC and NMR are critical for monitoring progress .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying molecular structure, particularly the pyrimidine substitution pattern and propanoic acid chain. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers address low yields in the final hydrolysis step of this compound synthesis?
Low yields often stem from incomplete hydrolysis or side reactions. Strategies include:
Q. What methodologies are recommended for elucidating the stereochemical configuration of chiral derivatives of this compound?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol 90:10) separates enantiomers. Circular Dichroism (CD) spectroscopy confirms configurations, while asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures stereochemical control .
Q. How should researchers resolve contradictions between in vitro bioactivity data and computational predictions for derivatives of this compound?
Discrepancies may arise from assay conditions (e.g., solvent effects, protein binding). Validate findings by:
- Repeating assays under standardized conditions (ePS buffer, 37°C).
- Performing molecular dynamics simulations to assess target binding under physiological pH.
- Using orthogonal assays (e.g., Surface Plasmon Resonance for binding affinity vs. enzymatic activity) .
Q. What strategies are effective in minimizing epimerization during the synthesis of stereospecific analogs?
Epimerization is mitigated by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
